N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]acetamide dihydrochloride
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Overview
Description
N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]acetamide dihydrochloride is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of an isoindoline ring, which is a bicyclic structure containing both a benzene ring and a nitrogen-containing five-membered ring. The acetamide group attached to the isoindoline ring further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]acetamide dihydrochloride typically involves the following steps:
Formation of the Isoindoline Ring: The isoindoline ring can be synthesized through the reduction of phthalimide derivatives. This reduction is often carried out using reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Attachment of the Acetamide Group: The next step involves the introduction of the acetamide group. This can be achieved by reacting the isoindoline derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by treating it with hydrochloric acid. This step ensures the compound’s stability and solubility in aqueous solutions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient processing, and employing crystallization techniques to obtain the dihydrochloride salt in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to further reduce the isoindoline ring or other functional groups. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing groups on the molecule. Common nucleophiles include halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halides (e.g., NaCl, KBr) in polar solvents like water or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]acetamide with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibitors and receptor modulators. It can be used in assays to investigate its effects on various biological pathways.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]acetamide dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The isoindoline ring structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, the acetamide group can form hydrogen bonds with amino acid residues in proteins, further stabilizing its binding.
Comparison with Similar Compounds
N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]acetamide dihydrochloride can be compared with other isoindoline derivatives, such as:
N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]acetamide hydrochloride: Similar in structure but differs in the presence of the hydrochloride salt form.
2-Chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide: Contains a chloro substituent, which can significantly alter its reactivity and biological activity.
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives:
The uniqueness of this compound lies in its specific structural features and the presence of the dihydrochloride salt, which enhances its solubility and stability in aqueous environments.
Properties
CAS No. |
2768327-54-2 |
---|---|
Molecular Formula |
C11H16Cl2N2O |
Molecular Weight |
263.2 |
Purity |
95 |
Origin of Product |
United States |
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